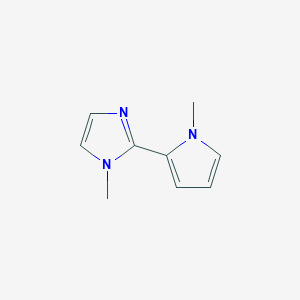
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole is a heterocyclic compound that features both an imidazole and a pyrrole ring
Métodos De Preparación
The synthesis of 1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole typically involves the reaction of 1-methyl-1H-pyrrole with imidazole under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve efficient production.
Análisis De Reacciones Químicas
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer’s disease research, the compound inhibits the activity of the beta-secretase enzyme, which is involved in the formation of beta-amyloid plaques in the brain .
Comparación Con Compuestos Similares
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole can be compared with other similar compounds, such as:
1-Methyl-1H-pyrrole: A simpler compound with only a pyrrole ring.
1-Methyl-1H-imidazole: A compound with only an imidazole ring.
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole: A compound with a benzimidazole ring instead of an imidazole ring.
The uniqueness of this compound lies in its combined imidazole and pyrrole rings, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H11N3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
1-methyl-2-(1-methylpyrrol-2-yl)imidazole |
InChI |
InChI=1S/C9H11N3/c1-11-6-3-4-8(11)9-10-5-7-12(9)2/h3-7H,1-2H3 |
Clave InChI |
UJBFPRTXPCZEDM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C2=NC=CN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)
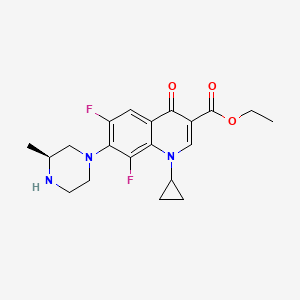
![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)
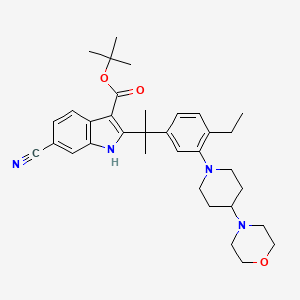
![2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12867479.png)
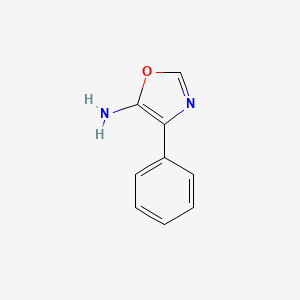
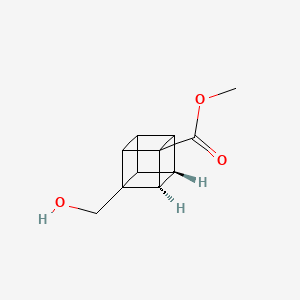
![2-{Acetyl[(2-oxo-1-pyrrolidinyl)methyl]amino}butanoic acid](/img/structure/B12867499.png)
![2-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12867501.png)
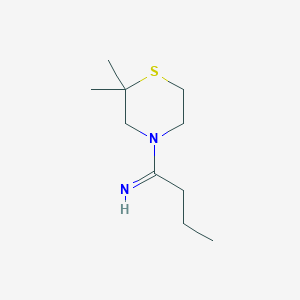
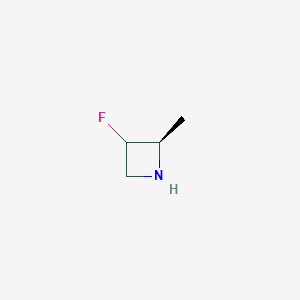
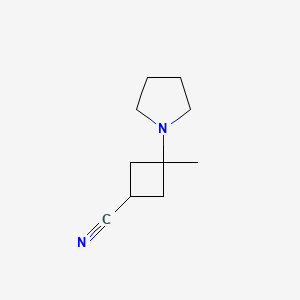
![2-Chloro-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12867538.png)

